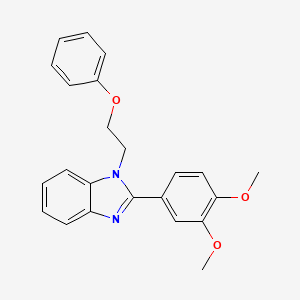

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities. They are often used in medicinal chemistry due to their pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The exact method can vary depending on the specific substituents on the benzimidazole .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the benzimidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as melting point, boiling point, and solubility, can be determined using standard laboratory techniques. Computational methods can also be used to predict these properties .Scientific Research Applications

Synthesis Methods

The synthesis of benzimidazole derivatives is a key area of research, focusing on efficient, eco-friendly methods. A study highlighted the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles derivatives using Fe(III)–Schiff base/SBA-15 as a nanocatalyst in water medium, emphasizing short reaction times and excellent yields, which could be relevant for synthesizing 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole derivatives (Bardajee et al., 2016).

Anticancer Activity

Research on trimethoxyphenyl-derived chalcone-benzimidazolium salts, including derivatives with modifications in the benzimidazole ring, has shown promising in vitro anticancer activity against various human tumor cell lines. Such studies underscore the potential of benzimidazole derivatives in cancer treatment, which could extend to the compound of interest (Yang et al., 2019).

Antibacterial Properties

Novel benzimidazole derivatives have been synthesized and evaluated for their antibacterial activity, with some showing significant efficacy. This research indicates the potential of benzimidazole derivatives, including possibly 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole, in developing new antibacterial agents (Patil et al., 2015).

Photophysical Studies

The study of ESIPT (excited state intramolecular proton transfer) inspired benzimidazole, benzoxazole, and benzothiazole derivatives, focusing on their photophysical properties, reveals the potential for applications in fluorescent materials. These findings may relate to the photophysical applications of the compound , highlighting the versatility of benzimidazole derivatives (Patil et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-26-21-13-12-17(16-22(21)27-2)23-24-19-10-6-7-11-20(19)25(23)14-15-28-18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWUVJWHKOTFLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-(2-phenoxyethyl)benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B2942048.png)

![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide](/img/structure/B2942049.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2942055.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)

![1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2942059.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2942060.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)

![(3-Pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone](/img/structure/B2942062.png)

![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)

![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)